5-Bromo-1-methyl-1H-imidazole-4-sulfonamide
CAS No.: 89501-91-7
Cat. No.: VC20339381
Molecular Formula: C4H6BrN3O2S
Molecular Weight: 240.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89501-91-7 |
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Molecular Formula | C4H6BrN3O2S |
Molecular Weight | 240.08 g/mol |
IUPAC Name | 5-bromo-1-methylimidazole-4-sulfonamide |
Standard InChI | InChI=1S/C4H6BrN3O2S/c1-8-2-7-4(3(8)5)11(6,9)10/h2H,1H3,(H2,6,9,10) |
Standard InChI Key | VOOILIXPGORLRR-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC(=C1Br)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The molecular formula of 5-bromo-1-methyl-1H-imidazole-4-sulfonamide is C₅H₇BrN₃O₂S, with a molecular weight of 261.10 g/mol. Key identifiers include:
The sulfonamide group (-SO₂NH₂) introduces polarity and hydrogen-bonding capacity, which influences solubility and biological activity . The bromine atom at the 5-position enhances electrophilic reactivity, making the compound a candidate for cross-coupling reactions .
Synthetic Methodologies
Route Design and Optimization
While no direct synthesis of 5-bromo-1-methyl-1H-imidazole-4-sulfonamide is documented, analogous pathways for bromo-imidazole derivatives provide a framework. A three-step approach is hypothesized:
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Condensation: Reacting 1-methyl-1H-imidazole-4-sulfonamide with a brominating agent.
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Bromination: Introducing bromine at the 5-position using N-bromosuccinimide (NBS) in chloroform .
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Purification: Column chromatography or recrystallization to isolate the product.
A patent detailing the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives highlights the use of NBS and MeMgI for bromination and debromination, respectively . Adapting this protocol, bromination of the imidazole ring could proceed via radical intermediates under controlled temperatures (0–50°C) .
Critical Reaction Parameters
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Solvent Choice: Tetrahydrofuran (THF) or chloroform for optimal solubility .
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Catalysts: Lewis acids like FeCl₃ may accelerate bromination .
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Yield Optimization: Stepwise temperature control (ice bath to 50°C) improves conversion rates .
Physicochemical Properties
Solubility and Stability
Data extrapolated from related compounds suggest:
Property | Value | Source |
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Solubility in Water | ~1.5 mg/mL (25°C) | |
LogP (Partition Coefficient) | 1.04 (predicted) | |
Melting Point | 180–185°C (estimated) |
The sulfonamide group enhances water solubility compared to non-sulfonylated imidazoles, while bromine increases lipophilicity . Stability under ambient conditions is likely moderate, requiring storage at room temperature in inert atmospheres .
Applications in Pharmaceutical Research
Bioactivity and Drug Development
Bromo-imidazole derivatives exhibit antibacterial, antiviral, and enzyme inhibitory properties . The sulfonamide moiety is a common pharmacophore in carbonic anhydrase inhibitors and diuretics, suggesting potential therapeutic applications for this compound .
Case Study: Antiviral Agents
In a synthesis of imidazole-based antiviral compounds, 5-bromo-1-methyl-1H-imidazole derivatives demonstrated EC₅₀ values < 10 μM against RNA viruses . Functionalization at the 4-position with sulfonamide could enhance target binding through hydrogen-bond interactions .
Future Directions
Research Gaps
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